molecular formula C20H17FN4O3S B2608271 2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172247-95-8

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2608271
CAS RN: 1172247-95-8
M. Wt: 412.44
InChI Key: FMRYYUXBBGRYNZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mercury (II) Pollution Detection

This compound has been utilized as a chemosensor for the rapid and selective detection of mercury (II) ions in water. The presence of mercury (II) ions induces a color change in the chemosensor, which can be quantified by fluorescence spectroscopy down to 10 parts per billion (ppb), with a limit of detection (LOD) satisfying the WHO’s standards for drinking water .

Biothiol Screening

In biological research and pharmaceutical industries, the compound’s complex with mercury (II) ions can be used to detect biothiols such as cysteine. This application is crucial for screening purified biothiols like cysetine, homocysteine, and glutathione, which are significant in various metabolic processes .

Fluorine Ion Detection

The benzothiazole moiety within the compound’s structure allows for the high selectivity in detecting fluorine ions. This is particularly important due to fluorine’s specific role in chemical and biomedical processes. The detection is fast and can be observed with the naked eye, which is advantageous for quick assessments .

Conjugated Polymer Research

The compound is part of a class of conjugated polymers that have been extensively studied for their unique photometric properties. These polymers, including those with a benzothiazole component, show promise in the development of new fluorescent materials for sensor applications .

Photophysical and Electrochemical Studies

The compound’s molecular structure allows for systematic studies of its photophysical and electrochemical properties. Understanding the relationship between its molecular structure and optoelectronic properties is vital for the development of new materials with specific light-emitting or absorbing capabilities .

Hydrazine Derivative Research

As a hydrazine derivative, this compound contributes to the research on hydrazines’ reactivity and stability. Such studies are essential for the synthesis of new compounds and materials with potential applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-12-9-18(23-19(26)11-28-16-6-4-3-5-14(16)21)25(24-12)20-22-15-8-7-13(27-2)10-17(15)29-20/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRYYUXBBGRYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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